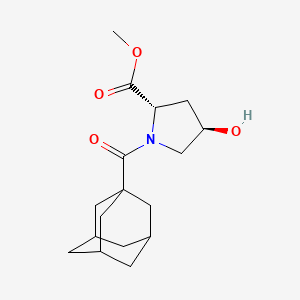

methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

CAS No.: 1093072-92-4

Cat. No.: VC8392534

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093072-92-4 |

|---|---|

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3/t10?,11?,12?,13-,14+,17?/m1/s1 |

| Standard InChI Key | XZQPYCYGHNQRTE-BBFKJOKFSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |

| SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |

| Canonical SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a bicyclic adamantane core (C₁₀H₁₅) covalently linked via a carbonyl group to a pyrrolidine ring (C₄H₇NO₂). Critical stereochemical elements include:

-

(2S,4R) configuration at the pyrrolidine ring, ensuring specific three-dimensional orientation of functional groups.

-

Hydroxyl group at the 4-position of pyrrolidine, enabling hydrogen bonding interactions.

-

Methyl ester at the 2-position, influencing solubility and metabolic stability .

The adamantane moiety contributes exceptional rigidity and lipophilicity, while the pyrrolidine ring introduces conformational flexibility and polar functionality. This duality makes the compound a valuable scaffold for probing structure-activity relationships in medicinal chemistry.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate | |

| Molecular Formula | C₁₇H₂₅NO₄ | |

| Molecular Weight | 307.4 g/mol | |

| Canonical SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O | |

| PubChem CID | 8083123 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic transformations:

-

Adamantane Functionalization: Initial bromination or oxidation of adamantane at the 1-position to yield 1-adamantane carboxylic acid derivatives.

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives under acidic conditions to generate the (2S,4R)-4-hydroxypyrrolidine-2-carboxylate scaffold .

-

Coupling Reaction: Amide bond formation between the adamantane carbonyl chloride and the pyrrolidine amine group using carbodiimide coupling agents.

Industrial-scale production would require optimization of:

-

Catalytic Systems: Enantioselective catalysts to maintain the (2S,4R) configuration .

-

Purification Techniques: High-performance liquid chromatography (HPLC) to achieve >98% purity.

Table 2: Supplier Specifications

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| AstaTech | 100 mg | $514 | ≥95% |

| Biosynth | 1 g | $1,390 | ≥98% |

Handling fees may apply due to potential hygroscopicity and light sensitivity.

Physicochemical Properties

Stability Profile

While explicit stability data are unavailable, analog-based predictions suggest:

-

Thermal Stability: Decomposition above 200°C due to adamantane’s high melting point (269–270°C).

-

Photostability: Susceptibility to UV-induced degradation at the ester group, necessitating amber glass storage.

-

Hydrolytic Sensitivity: Ester hydrolysis under strongly acidic or basic conditions, requiring pH-controlled environments .

Solubility and Partitioning

-

Aqueous Solubility: Estimated 0.12 mg/mL (LogP = 2.1), limiting bioavailability without formulation aids.

-

Organic Solubility: Freely soluble in DMSO (>50 mg/mL) and dichloromethane.

Future Research Priorities

-

ADME Profiling: Pharmacokinetic studies to assess oral bioavailability and metabolic pathways.

-

Target Deconvolution: High-throughput screening against protein libraries to identify binding partners.

-

Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume